![molecular formula C19H24N4O3S B2569145 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351647-34-1](/img/structure/B2569145.png)
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate
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Overview
Description
“3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate” is a chemical compound with the molecular formula C19H24N4O3S and a molecular weight of 388.49. It contains a 1,2,3-thiadiazole moiety, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This moiety is common in pharmacology and appears in various medications .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which are structurally similar to the compound , often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are usually characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been shown to possess a wide range of therapeutic activities, which are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Physical And Chemical Properties Analysis
The compound is a solid . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not mentioned in the sources.Scientific Research Applications
- Researchers have synthesized novel 1,3,4-thiadiazole derivatives of glucosides using a convergent synthetic route. Some of these compounds exhibit good antifungal activities . For instance, compound 4i demonstrated higher bioactivity against Phytophthora infestans (P. infestans) than the commonly used fungicide Dimethomorph.
- The same 1,3,4-thiadiazole derivatives were also evaluated for antibacterial effects. While they exhibited moderate to poor activity against bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pvcitri (Xcc), further optimization could enhance their efficacy .
- Although not directly studied for this compound, 1,3,4-thiadiazole derivatives have demonstrated anti-inflammatory effects in other contexts .
- Some 1,3,4-thiadiazole compounds act as plant growth regulators . While specific data on this compound is lacking, exploring its impact on plant growth and development could be worthwhile.
- Although not directly studied for this compound, other 1,3,4-thiadiazole derivatives have shown anticancer activity .
- Developing novel pesticides that address ecological and environmental concerns is crucial. Long-term use of traditional pesticides can lead to drug resistance and environmental problems .
Antifungal Activity
Antibacterial Activity
Anti-Inflammatory Properties
Plant Growth Regulation
Anticancer Potential
Environmental Considerations
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate”. Many thiadiazole derivatives are known to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiadiazole derivatives are known to affect a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
This compound has a molecular weight of 388.49.
Result of Action
Thiadiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .
Future Directions
Thiadiazole derivatives have shown significant therapeutic potential, and there is ongoing research into their various pharmacological activities . Future research could focus on further exploring the biological activities of “3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate” and similar compounds, as well as optimizing their synthesis and characterizing their properties in more detail.
properties
IUPAC Name |
[3-[(4-propylthiadiazole-5-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-7-16-17(27-23-22-16)18(24)20-14-10-6-11-15(12-14)26-19(25)21-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,6-7,10-12H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKYIZUPOIMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate |
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